2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile
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Overview
Description
2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is an organic compound with the molecular formula C10H15NO. It is characterized by a cyclohexyl ring substituted with a nitrile group and a dimethyl ketone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile typically involves the reaction of 2,2-dimethylcyclohexanone with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, facilitating its nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in a range of chemical reactions. The cyclohexyl ring provides structural stability, while the dimethyl ketone group can undergo further chemical modifications, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethyl-5-oxocyclohexyl)sulfinylacetamide
- 2-(2,2-Dimethyl-5-oxocyclohexyl)acetamide
Uniqueness
2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is unique due to its combination of a nitrile group with a dimethyl ketone on a cyclohexyl ring. This structure imparts distinct reactivity and stability, making it valuable for various synthetic applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(2,2-dimethyl-5-oxocyclohexyl)acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-10(2)5-3-9(12)7-8(10)4-6-11/h8H,3-5,7H2,1-2H3 |
InChI Key |
QALAUULUIDCARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1CC#N)C |
Origin of Product |
United States |
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